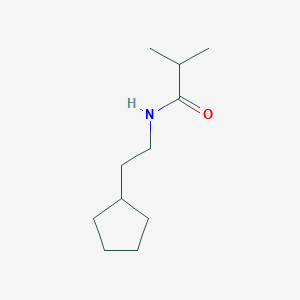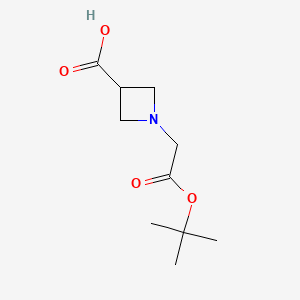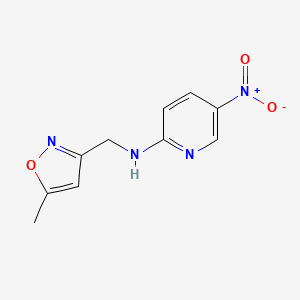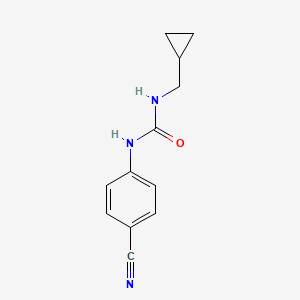
n-(2-Cyclopentylethyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Cyclopentylethyl)isobutyramide: is an organic compound belonging to the class of amides It is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to an isobutyramide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
From Isobutyryl Chloride and 2-Cyclopentylethylamine:
Step 1: Isobutyryl chloride is reacted with 2-cyclopentylethylamine in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Step 2: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
-
From Isobutyronitrile and 2-Cyclopentylethylamine:
Step 1: Isobutyronitrile is reacted with 2-cyclopentylethylamine in the presence of a catalyst such as nitrile hydratase.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Step 2: The product is isolated and purified using techniques like distillation or crystallization.
Industrial Production Methods:
- The industrial production of n-(2-Cyclopentylethyl)isobutyramide typically involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- n-(2-Cyclopentylethyl)isobutyramide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution:
- It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry:
- n-(2-Cyclopentylethyl)isobutyramide is used as an intermediate in the synthesis of various organic compounds.
- It serves as a building block in the development of new materials and polymers.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine:
- This compound is investigated for its potential use in treating various medical conditions, such as infections and inflammatory diseases.
- It is also explored as a potential drug candidate in preclinical studies.
Industry:
- The compound is used in the production of specialty chemicals and advanced materials.
- It finds applications in the manufacture of agrochemicals and other industrial products.
Mecanismo De Acción
- The mechanism by which n-(2-Cyclopentylethyl)isobutyramide exerts its effects involves interactions with specific molecular targets and pathways.
- It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes.
- The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
-
Isobutyramide:
- Similar in structure but lacks the cyclopentyl group.
- Used in the synthesis of various organic compounds and pharmaceuticals.
-
Butyramide:
- Similar in structure but has a butyl group instead of an isobutyl group.
- Used in the production of polymers and other materials.
Uniqueness:
- n-(2-Cyclopentylethyl)isobutyramide is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties.
- This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
N-(2-cyclopentylethyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H21NO/c1-9(2)11(13)12-8-7-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
Clave InChI |
KYKGBBJEVVTGBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NCCC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)


![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)

![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)


